(3~{R},4~{R})-~{N}-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxidanylidene-1~{H}-1,7-naphthyridin-8-yl]amino]-1-methyl-piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK789 is a selective inhibitor of the first bromodomains (BD1) of the bromodomain and extra-terminal (BET) domain family proteins, including BRD2, BRD3, BRD4, and BRDT . These proteins are epigenetic readers that bind acetylated histones through their bromodomains to regulate gene transcription . The BET family of bromodomains are well-known drug targets for many human diseases, making GSK789 a compound of significant medical importance .
Preparation Methods
The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure the desired chemical transformations . Industrial production methods for GSK789 would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
GSK789 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the GSK789 molecule .
Scientific Research Applications
GSK789 has a wide range of scientific research applications. In chemistry, it is used as a chemical probe to study the function of BET bromodomains . In biology, it is used to investigate the role of BET proteins in gene regulation and epigenetics . In medicine, GSK789 has shown potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions . In industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
GSK789 exerts its effects by selectively inhibiting the first bromodomains of the BET family proteins . This inhibition prevents the binding of these proteins to acetylated histones, thereby disrupting the regulation of gene transcription . The molecular targets of GSK789 include BRD2, BRD3, BRD4, and BRDT, and the pathways involved are related to epigenetic regulation and gene expression .
Comparison with Similar Compounds
GSK789 is unique in its high selectivity for the first bromodomains of the BET family proteins . Similar compounds include GSK778 and I-BET151, which also target BET bromodomains but with different selectivity and potency profiles . GSK789 has been shown to have improved selectivity and potency compared to these other compounds, making it a valuable tool for studying BET protein function and developing new therapeutic strategies .
Properties
Molecular Formula |
C26H33N5O3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(3R,4R)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C26H33N5O3/c1-16-13-18-19(22-9-6-12-34-22)14-27-24(23(18)30-25(16)32)29-21-10-11-31(2)15-20(21)26(33)28-17-7-4-3-5-8-17/h6,9,12-14,17,20-21H,3-5,7-8,10-11,15H2,1-2H3,(H,27,29)(H,28,33)(H,30,32)/t20-,21-/m1/s1 |
InChI Key |
NDEORODKVUYMFQ-NHCUHLMSSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=NC=C2C3=CC=CO3)N[C@@H]4CCN(C[C@H]4C(=O)NC5CCCCC5)C)NC1=O |
Canonical SMILES |
CC1=CC2=C(C(=NC=C2C3=CC=CO3)NC4CCN(CC4C(=O)NC5CCCCC5)C)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.